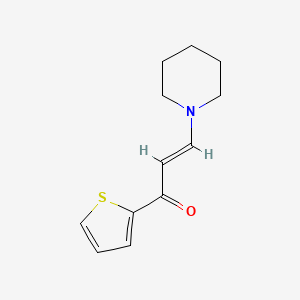

3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 221.08743528 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Stereochemistry and Catalysis

Research conducted by Omar & Basyouni (1974) explored the stereochemistry of ionic thiol addition to acetylenic ketones. This study found that piperidine-catalyzed addition of thiols to specific acetylenic ketones resulted in a mixture of isomers, highlighting the role of piperidine in influencing stereochemical outcomes.

Synthesis and Spectral Analysis

Khalid et al. (2016) focused on the synthesis of piperidine-bearing compounds, emphasizing their biological activities. They developed a series of compounds involving piperidin-1-ylsulfonyl benzyl sulfides, demonstrating the versatility of piperidine derivatives in chemical synthesis and spectral analysis (Khalid et al., 2016).

Crystal and Molecular Structures

The study by Kubicki & Codding (2003) elucidated the crystal and molecular structures of compounds related to piperidine, showcasing the detailed structural insights that can be gained from such analyses. This is crucial for understanding the properties and potential applications of these compounds.

Regioselective Synthesis

Karthikeyan et al. (2007) reported a novel method for synthesizing substituted pyrrolidines and piperidines. This method highlighted the utility of piperidine derivatives in regioselective synthesis, offering new pathways for creating complex organic molecules (Karthikeyan et al., 2007).

Opioid Antagonist Development

Zimmerman et al. (1994) conducted research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, aiming to develop a peripherally selective opioid antagonist. This highlights the application of piperidine derivatives in the development of therapeutic agents for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Asymmetric Synthesis

Kulig et al. (2007) explored the asymmetric synthesis of piperidin-2-one derivatives, illustrating the significance of piperidine frameworks in creating enantiomerically pure compounds, which is a critical aspect in pharmaceutical chemistry (Kulig et al., 2007).

Stereodynamics

The study by Shainyan et al. (2008) on the stereodynamic behavior of N-trifyl substituted diheterocyclohexanes, including piperidine derivatives, provided insights into the conformations and interactions at the molecular level. This research is key to understanding the dynamic behavior of such compounds in various chemical contexts (Shainyan et al., 2008).

C-H Arylation

Millet & Baudoin (2015) developed a palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines. Their work contributes to the efficient synthesis of arylpiperidines, which are fundamental structures in numerous pharmaceutical agents (Millet & Baudoin, 2015).

Multicomponent Reaction Synthesis

Research by Brahmachari & Das (2012) showcased a multicomponent reaction for synthesizing functionalized piperidine scaffolds. This study emphasizes the potential of piperidine derivatives in multi-component organic reactions, contributing to efficient and eco-friendly synthesis methodologies (Brahmachari & Das, 2012).

Propriétés

IUPAC Name |

(E)-3-piperidin-1-yl-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOMFVWNWOXCAW-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=CC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)/C=C/C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![1-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)